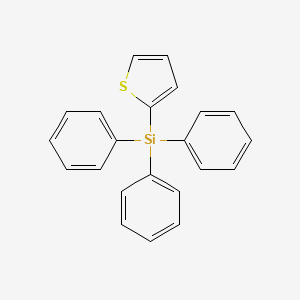

Triphenyl(thiophen-2-yl)silane

Description

Structure

3D Structure

Properties

CAS No. |

18740-94-8 |

|---|---|

Molecular Formula |

C22H18SSi |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

triphenyl(thiophen-2-yl)silane |

InChI |

InChI=1S/C22H18SSi/c1-4-11-19(12-5-1)24(22-17-10-18-23-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18H |

InChI Key |

WSFTWAORPPESCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CS4 |

Origin of Product |

United States |

Synthetic Methodologies for Triphenyl Thiophen 2 Yl Silane and Derived Analogues

Carbon-Silicon Bond Forming Reactions for Triphenyl(thiophen-2-yl)silane Synthesis

The creation of the central carbon-silicon (C-Si) bond is the cornerstone of synthesizing this compound. This is primarily achieved through nucleophilic organometallic approaches and, increasingly, through transition metal-catalyzed cross-coupling reactions.

Nucleophilic Organometallic Approaches (e.g., Grignard Reagents, Organolithium Species)

A traditional and widely utilized method for the synthesis of this compound involves the reaction of a reactive organometallic species derived from thiophene (B33073) with a triphenylsilyl halide, typically triphenylsilyl chloride.

Grignard Reagents: The Grignard reaction is a classic approach where 2-thienylmagnesium halide, prepared by reacting 2-halothiophene (commonly 2-bromothiophene) with magnesium metal, serves as the nucleophile. google.comtsijournals.comresearchgate.net This organomagnesium compound then attacks the electrophilic silicon atom of triphenylsilyl chloride, displacing the chloride and forming the desired C-Si bond. The use of an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is crucial for the formation and stability of the Grignard reagent. libretexts.org Lithium chloride has been found to accelerate the formation of Grignard reagents from less reactive bromides. researchgate.net

Organolithium Species: An alternative and often more reactive approach employs 2-thienyllithium (B1198063). This organolithium reagent can be generated by the deprotonation of thiophene at the 2-position using a strong base like n-butyllithium (n-BuLi), or through a metal-halogen exchange from a 2-halothiophene. The resulting 2-thienyllithium is a potent nucleophile that readily reacts with triphenylsilyl chloride to yield this compound. nih.gov Organolithium reagents are known for their high reactivity, which can lead to cleaner and faster reactions compared to their Grignard counterparts. libretexts.org

These nucleophilic substitution reactions are fundamental in organosilicon chemistry, providing a direct and efficient route to arylsilanes. The choice between Grignard and organolithium reagents often depends on the specific substrate, desired reactivity, and reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Strategies

More contemporary methods for the synthesis of arylsilanes, including this compound, involve transition metal-catalyzed cross-coupling reactions. These methods offer advantages in terms of functional group tolerance and reaction conditions.

Palladium-catalyzed cross-coupling reactions, such as variants of the Suzuki, Stille, and Hiyama couplings, have become powerful tools in organic synthesis. mdpi.com For the synthesis of this compound, a conceivable approach would be the coupling of a 2-halothiophene with a triphenylsilyl-metal species or, conversely, the coupling of a 2-thienylboronic acid (or its ester) with a triphenylsilyl halide. While direct examples for this specific compound are not prevalent in the provided results, the general applicability of these methods to C-Si bond formation is well-established. dtic.milresearchgate.net These catalytic cycles typically involve oxidative addition, transmetalation, and reductive elimination steps at the transition metal center.

Directed Functionalization and Derivatization of this compound

Once synthesized, this compound can serve as a scaffold for further chemical modifications, leading to a variety of derivatives with potentially interesting properties.

Oxidative Transformations to Silanol Derivatives

The silicon atom in this compound can be oxidized to form the corresponding silanol, triphenyl(thiophen-2-yl)silanol. Silanols are valuable intermediates in their own right, finding use in various applications. mdpi.com

Recent advancements have focused on environmentally benign oxidation methods. Visible-light-induced aerobic oxidation offers a green approach, using molecular oxygen as the oxidant. thieme-connect.com Photocatalytic methods employing catalysts like eosin (B541160) Y or Rose Bengal have also been reported for the conversion of silanes to silanols. mdpi.com Furthermore, metal-free strategies, such as using an organoboron compound as a photocatalyst, have been developed to avoid metal contamination in the final products. mdpi.com Research has also explored the use of earth-abundant metal catalysts, like manganese carbonyl complexes, for the selective oxidation of silanes with water as the oxidant. rsc.org Enzymatic oxidation using cytochrome P450 monooxygenases has also been demonstrated as a highly selective method for converting silanes to silanols, leaving other functional groups intact. nih.gov

Electrophilic and Nucleophilic Substitutions on Aromatic Moieties

The aromatic rings of this compound, both the phenyl and thiophene moieties, can undergo substitution reactions.

Electrophilic Substitution: The thiophene ring is generally more susceptible to electrophilic attack than the phenyl rings. The electron-releasing nature of the silyl (B83357) group can influence the regioselectivity of these reactions. wikipedia.org Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. The specific conditions and outcomes of such reactions on this compound would depend on the nature of the electrophile and the reaction conditions. Tandem reactions involving iminophosphoranes and thiophene dicarboxaldehydes have been shown to proceed via electrophilic aromatic substitution to form complex heterocyclic systems. scirp.orgscirp.org

Nucleophilic Substitution: Nucleophilic aromatic substitution on the aromatic rings of this compound is less common and typically requires the presence of strong electron-withdrawing groups or activation via a transition metal. However, methods for the desulfurization of thiols for nucleophilic substitution have been developed, which could potentially be adapted for transformations involving the thiophene ring. cas.cn The conversion of alcohols to various nucleophiles, including amines, via Mitsunobu-type reactions represents a broad strategy for nucleophilic substitution. researchgate.net

Palladium-Catalyzed Arylation Reactions Tolerant to Silyl Groups

The silyl group in this compound can be a directing group or a spectator in palladium-catalyzed arylation reactions. The C-H bonds on the thiophene and phenyl rings can be functionalized through direct arylation, a powerful method for forming carbon-carbon bonds.

Palladium catalysts are widely used for the direct arylation of heteroaromatics. researchgate.netacs.org These reactions typically involve the coupling of a C-H bond with an aryl halide or triflate. The tolerance of the silyl group to these reaction conditions is crucial for the selective functionalization of the aromatic framework. Research has shown that palladium-catalyzed direct arylation of thiophenes can be achieved with high efficiency and functional group compatibility. nih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving the desired regioselectivity and yield. acs.orgnih.gov For instance, the direct arylation of 5-halouracils with thiophene has been successfully achieved using a palladium catalyst. acs.org

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound via the reaction of a 2-thienyl organometallic reagent with triphenylchlorosilane is believed to proceed through a nucleophilic substitution mechanism at the silicon center. A detailed mechanistic investigation of this specific reaction is not extensively reported in the literature; however, the pathway can be inferred from well-established principles of organosilicon chemistry and the reactivity of related compounds.

The reaction is initiated by the formation of the highly nucleophilic 2-thienyl anion, typically as an organolithium or Grignard reagent. The subsequent key steps of the mechanism are outlined below:

Nucleophilic Attack: The carbon atom at the 2-position of the thiophene ring, bearing a partial negative charge and acting as a potent nucleophile, attacks the electrophilic silicon atom of triphenylchlorosilane. The silicon atom is electron-deficient due to the electronegativity of the attached chlorine and phenyl groups.

Formation of a Pentacoordinate Intermediate/Transition State: The nucleophilic attack leads to the formation of a transient, pentacoordinate silicon species. This intermediate, or transition state, is generally considered to have a trigonal bipyramidal geometry. The incoming nucleophile (the 2-thienyl group) and the leaving group (chloride) occupy the axial positions, while the three phenyl groups are situated in the equatorial positions.

Departure of the Leaving Group: The silicon-chlorine bond cleaves, and the chloride ion is expelled as the leaving group. This step results in the formation of the stable, tetracoordinate this compound product and lithium chloride (or magnesium chloride) as a byproduct.

Table 2: Mechanistic Steps and Key Factors

| Step | Description | Key Factors |

| 1 | Formation of 2-lithiothiophene | Use of a strong base (e.g., n-BuLi), anhydrous conditions. |

| 2 | Nucleophilic attack on Si | Electrophilicity of the silicon atom in Ph₃SiCl; nucleophilicity of the 2-thienyl carbanion. |

| 3 | Formation of pentacoordinate intermediate | Trigonal bipyramidal geometry; axial attack of the nucleophile. |

| 4 | Elimination of chloride | Stability of the chloride leaving group; formation of a stable salt byproduct. |

Further mechanistic understanding could be gained through kinetic studies and computational modeling of the reaction pathway, including the characterization of the transition state energies.

Advanced Spectroscopic and Structural Characterization of Triphenyl Thiophen 2 Yl Silane Analogues

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction Studies on Silane Derivatives

Single crystal X-ray diffraction (SCXRD) provides the most precise structural data for crystalline materials. nih.gov For organosilicon compounds containing thiophene (B33073) moieties, SCXRD studies reveal the detailed molecular geometry. Although a specific study for Triphenyl(thiophen-2-yl)silane is not widely available, analyses of closely related derivatives provide significant insights. For instance, the crystal structure of 2,2-di(thiophen-3-yl)-1-tosyl-1,2-dihydro-2λ,3λ- scirp.orgrsc.orgrsc.orgdiazaborolo[4,5,1-ig]quinoline has been determined, showcasing the arrangement of thiophene rings around a central core. researchgate.net Similarly, studies on α,ω-bis(dimethyl-tert-butylsilyl) oligothiophenes have been conducted to understand their solid-state properties through SCXRD. acs.org The technique has also been applied to various other complex thiophene derivatives, such as spiropyrrolidine scaffolds tethered to benzo[b]thiophene, to confirm their synthesized structures. mdpi.com These analyses are crucial for correlating the molecular structure with observed material properties, such as charge transport in organic field-effect transistors. spiedigitallibrary.org

Analysis of Molecular Conformation and Intermolecular Packing

The data from X-ray diffraction allows for a detailed analysis of molecular conformation and the way molecules pack together in the crystal lattice. This packing is governed by non-covalent intermolecular interactions, such as van der Waals forces, π-π stacking, and C-H···π interactions, which dictate the bulk properties of the material. mdpi.comnih.gov

In thiophene-based organosilicon compounds, a common packing motif is a herringbone structure within molecular layers. acs.org For some α,ω-bis(dimethyl-tert-butylsilyl) oligothiophenes, the packing is characterized by a sandwich-type organization where the molecular planes of adjacent layers are parallel. acs.org The conformation of these molecules is often not planar, with dihedral angles between the phenyl rings and the central silicon atom being a key structural feature. researchgate.net In fused thiophene derivatives, intermolecular S···S interactions can play a significant role in directing the two-dimensional self-assembly on surfaces. nih.gov The specific substituents on the aromatic rings can tune these intermolecular interactions and, consequently, the packing arrangement and optoelectronic properties. acs.org

Determination of Crystal Systems and Space Groups

The crystal system and space group are fundamental descriptors of the symmetry of a crystal. This information is a direct output of single crystal X-ray diffraction analysis and defines the repeating unit cell of the crystal lattice. cam.ac.uk The 230 possible space groups arise from the combination of the 14 Bravais lattices with all possible crystallographic point group symmetries. cam.ac.ukxray.cz

For analogues of this compound, various crystal systems have been observed. For example, the crystal structure of 2,2-di(thiophen-3-yl)-1,2-dihydro-diazaboroloquinoline, a related thiophene compound, was found to be in the monoclinic crystal system with the space group P21/c. researchgate.net Another related triphenyl-containing compound, 2,cis-4,trans-6-triphenyl-2,4,6-trithioxo-1,3,5,2,4,6-trioxatriphosphorinan, also crystallizes in the monoclinic system, but with the space group P2/c. rsc.org The determination of the correct space group is essential for the successful refinement of the crystal structure.

| Compound/Analogue | Crystal System | Space Group | Reference |

| 2,2-di(thiophen-3-yl)-1-tosyl-1,2-dihydro-2λ,3λ- scirp.orgrsc.orgrsc.orgdiazaborolo[4,5,1-ig]quinoline | Monoclinic | P21/c | researchgate.net |

| 2,cis-4,trans-6-triphenyl-2,4,6-trithioxo-1,3,5,2,4,6-trioxatriphosphorinan | Monoclinic | P2/c | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. ¹H, ¹³C, and ²⁹Si NMR are particularly relevant for characterizing organosilicon compounds like this compound. mdpi.comrsc.org

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound analogues, signals in the aromatic region (typically δ 7.0-8.0 ppm) correspond to the protons on the phenyl and thiophene rings. rsc.orgmdpi.com The coupling patterns within this region can help assign specific protons.

The ¹³C NMR spectrum reveals the different carbon environments. The phenyl carbons typically appear in the δ 125-140 ppm range, while the thiophene carbons also resonate in this aromatic region but can often be distinguished. scirp.orgmdpi.com

²⁹Si NMR spectroscopy is a highly valuable tool for the direct observation of the silicon atom. researchgate.net It provides information about the coordination and electronic environment of the silicon center, with chemical shifts being sensitive to the nature of the substituents attached to it. rsc.org

The following table summarizes representative NMR data for analogues of this compound.

| Compound | Nucleus | Chemical Shifts (δ, ppm) | Solvent | Reference |

| Diphenyl(thiophen-2-yl)silanol | ¹H | 7.71–7.54 (m, 5H), 7.44–7.24 (m, 7H), 7.22–7.14 (m, 1H), 3.06 (s, 1H) | CDCl₃ | mdpi.com |

| ¹³C | 137.6, 134.9, 134.7, 134.4, 132.5, 130.3, 128.3, 127.9 | CDCl₃ | mdpi.com | |

| (E)-triethyl(2-(thiophen-2-yl)vinyl)silane | ¹H | 7.29 (dd, J = 4.8, 1.2 Hz, 1H), 7.26 – 7.25 (m, 1H), 7.19 (dd, J = 3.0, 1.2 Hz, 1H), 6.89 (d, J = 19.2 Hz, 1H), 6.19 (d, J = 19.2 Hz, 1H), 0.98 (t, J = 7.8 Hz, 9H), 0.64 (q, J = 7.8 Hz, 6H) | CDCl₃ | rsc.org |

| ¹³C | 142.33, 138.60, 125.79, 125.58, 124.85, 122.32, 7.37, 3.48 | CDCl₃ | rsc.org |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. whitman.edu

For this compound analogues, electron ionization (EI) is a common method that generates a molecular ion (M⁺•), which then undergoes fragmentation. libretexts.org The fragmentation pattern is a fingerprint of the molecule. Common fragmentation pathways for arylsilanes include the cleavage of the silicon-carbon bonds. libretexts.org For a compound like dibenzo[b,d]thiophen-2-yltriphenylsilane, a close analogue, the mass spectrum shows a prominent molecular ion peak, confirming its molecular weight. scirp.org The fragmentation would likely involve the sequential loss of phenyl groups (mass = 77) and potentially the thiophene group. The presence of silicon's isotopes (²⁸Si, ²⁹Si, ³⁰Si) and sulfur's isotopes (³²S, ³³S, ³⁴S) leads to a characteristic isotopic pattern for the molecular ion and silicon- or sulfur-containing fragments, which aids in their identification. scirp.orglibretexts.org

The high-resolution mass spectrometry (HRMS) data for dibenzo[b,d]thiophen-2-yltriphenylsilane confirms its elemental composition with high accuracy. scirp.org

| Compound | Formula | Calculated m/z | Found m/z | Ionization Method | Reference |

| Dibenzo[b,d]thiophen-2-yltriphenylsilane | C₃₀H₂₂SSi | 442.12 | 442.3 | Not Specified | scirp.org |

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculations of Electronic Structure Properties

Quantum chemical calculations serve as a powerful tool for elucidating the intrinsic electronic properties of molecules like Triphenyl(thiophen-2-yl)silane, providing insights that complement experimental findings. These computational methods, particularly those rooted in Density Functional Theory (DFT), allow for a detailed examination of molecular orbitals, charge distribution, and electronic transitions, which collectively govern the molecule's stability, reactivity, and optoelectronic behavior. nih.govmdpi.com

Density Functional Theory (DFT) is a mainstay of computational chemistry for investigating the electronic structure of organosilicon and thiophene-containing compounds. rdd.edu.iq A key aspect of this analysis involves the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). mdpi.comsemanticscholar.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEgap), is a critical descriptor of molecular properties. wikipedia.org A large energy gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbitals. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and can be more easily polarized. mdpi.com In conjugated systems, a smaller HOMO-LUMO gap is also associated with lower energy electronic transitions, which correspond to the absorption of longer wavelengths of light. semanticscholar.org

Table 1: Illustrative Frontier Molecular Orbital Data for Thiophene-Based Compounds

| Compound Class | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) | Key Finding |

| Thiophene (B33073) Sulfonamide Derivatives | - | - | 3.44 - 4.65 | The energy gap reflects the stability of the compounds in a solvent medium. semanticscholar.org |

| Quaterthiophene Derivative | - | - | 1.8 | The HOMO-LUMO gap can be tuned by applying an external electric field. researchgate.net |

| Thiophene-Triazole Co-oligomers | - | - | 3.11 - 4.04 | The energy gap decreases as the conjugated π-system becomes more extended. researchgate.net |

Beyond frontier orbitals, DFT calculations are used to determine the distribution of electron density within the molecule and to compute a range of electronic descriptors that quantify reactivity. rdd.edu.iq Methods such as Natural Bond Orbital (NBO) analysis can be employed to calculate the partial atomic charges on each atom, revealing the polarity of bonds and identifying potential sites for nucleophilic or electrophilic attack. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to predict the chemical behavior of the molecule as a whole. mdpi.com These descriptors provide a quantitative framework for understanding a molecule's stability and propensity to react.

Key electronic descriptors include:

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com It is calculated as η ≈ (ELUMO - EHOMO).

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). semanticscholar.org

These parameters are invaluable for comparing the reactivity of a series of related compounds and for understanding how structural modifications influence electronic properties. rdd.edu.iqsemanticscholar.org

Table 2: Key Electronic Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the molecule. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) | Measures resistance to change in electron configuration; related to stability. mdpi.commdpi.com |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates higher reactivity. mdpi.com |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the molecule's propensity to act as an electrophile. rdd.edu.iqsemanticscholar.org |

The interaction of molecules with light, leading to electronic excitation, can be modeled effectively using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method allows for the calculation of the energies and characteristics of electronic transitions, such as from the HOMO to the LUMO. These calculations are fundamental to predicting a molecule's UV-Visible absorption spectrum and understanding its photophysical properties.

In molecules with distinct electron-donating and electron-accepting regions, electronic excitation can lead to an intramolecular charge transfer (ICT), where a significant amount of electron density moves from one part of the molecule to another. For this compound, the thiophene and phenyl groups can act as electron donors. The ability of the molecule to undergo such processes is crucial for its potential application in optoelectronic materials. rsc.org

Computational studies can also elucidate the mechanisms of electron transfer reactions between a molecule and other chemical species. The oxidation potential of a molecule, which is its tendency to lose an electron, is related to its HOMO energy. ossila.comresearchgate.net Theoretical calculations can therefore help predict the feasibility of electron transfer processes, which are central to many chemical and biological functions. researchgate.net

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful lens for viewing the intricate details of chemical reactions at the molecular level. By mapping the potential energy surface (PES) of a reaction, theoretical studies can identify the most likely pathways, characterize transient species like transition states and intermediates, and determine the energetic feasibility of a proposed mechanism. e3s-conferences.orgnih.gov

A chemical reaction can be visualized as a path on a multidimensional potential energy surface, where reactants and products occupy energy minima. The path between them proceeds through a maximum energy point known as the transition state (TS), which is a first-order saddle point on the PES. rowansci.com Locating and characterizing the geometry and energy of these transition states is a primary goal of theoretical reaction mechanism studies, as the energy of the TS determines the activation energy and, consequently, the rate of the reaction. arxiv.org

Computational algorithms are designed to search for these saddle points. rowansci.com Once a potential TS structure is located, a vibrational frequency calculation is performed to confirm its identity. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—the specific atomic movements that transform reactants into products. rowansci.com

In addition to transition states, reaction pathways may involve one or more reaction intermediates, which are stable but short-lived molecules that correspond to local minima on the potential energy surface. Computational studies can predict the structure and stability of these intermediates. For example, in reactions involving organosilanes, intermediates such as weakly-bound molecular complexes or radical species can be identified. researchgate.netresearchgate.net

By calculating the relative energies of the reactants, intermediates, transition states, and products, a reaction energy diagram (or reaction profile) can be constructed. researchgate.net This diagram provides a clear, quantitative visualization of the entire reaction pathway, highlighting the activation energy barriers for each step.

Advanced Computational Methodologies for Organosilicon Systems

The theoretical investigation of organosilicon systems, such as this compound, leverages a sophisticated array of computational methodologies to elucidate their electronic structure and predict their reactivity. These methods are essential for understanding the intricate interplay of the silicon atom with aromatic and heteroaromatic moieties, which dictates the material's properties and potential applications, particularly in fields like optoelectronics.

At the forefront of these methodologies is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules in the class of this compound, DFT has been shown to be a robust and reliable tool. Specific functionals, which are approximations of the exchange-correlation energy, are chosen based on their proven accuracy for organosilicon and thiophene-containing compounds.

A notable example of the application of these advanced computational methods to this compound is found in patent literature concerning organic molecules for optoelectronic devices. google.com In this context, DFT calculations using the B3LYP functional have been employed. google.com The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals. This approach is widely recognized for its ability to provide a balanced description of molecular geometries, vibrational frequencies, and electronic properties for a broad range of chemical systems.

To ensure the accuracy of these calculations, a suitable basis set must be selected. For this compound, the Def2-SVP (Split Valence with Polarization) basis set has been utilized. google.com This basis set provides a good balance between computational cost and accuracy, with polarization functions that are crucial for describing the bonding environment around the silicon atom and the delocalized π-systems of the phenyl and thiophene rings. The combination of the B3LYP functional and the Def2-SVP basis set represents a standard and well-validated level of theory for obtaining reliable insights into the electronic properties of such organosilicon compounds.

The computational workflow for investigating this compound typically involves the following steps:

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Once the geometry is optimized, a single-point energy calculation is performed to obtain detailed information about the electronic structure. This includes the energies and compositions of the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the electronic excitability and kinetic stability of the molecule.

Calculation of Reactivity Descriptors: From the electronic structure data, various reactivity indices can be calculated. These descriptors, such as electronegativity, chemical hardness, and the Fukui function, provide a quantitative measure of the molecule's reactivity and can predict the most likely sites for electrophilic and nucleophilic attack.

Chemical Reactivity and Transformations in Organic Synthesis

Reactivity at the Silicon Center

The silicon atom in Triphenyl(thiophen-2-yl)silane is tetravalent and forms the core of the molecule's reactivity, particularly in the context of bond-breaking and bond-forming reactions involving the silicon-carbon bonds.

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. It is important to clarify that this compound, as a tetraorganosilane, does not possess an Si-H bond and therefore cannot act as a reagent in hydrosilylation reactions.

However, the triphenylsilyl scaffold is central to this chemistry. The reactant used in these transformations is its precursor, Triphenylsilane (B1312308) (Ph₃SiH). reddit.com This compound readily participates in hydrosilylation, catalyzed by various transition metals or initiated by radical starters, to form new silicon-carbon bonds. dntb.gov.uaresearchgate.netrsc.org For instance, the reaction of triphenylsilane with an alkene yields an alkyltriphenylsilane, a class of compounds to which this compound belongs.

Table 1: Examples of Hydrosilylation using Phenyl-Substituted Silanes This table illustrates the general reactivity of silanes containing Si-H bonds, the precursors to scaffolds like this compound.

| Silane Reagent | Unsaturated Substrate | Catalyst/Conditions | Product Type |

| Phenylsilane | Alkenes | Iron Complex | Alkylsilane researchgate.net |

| Diphenylsilane | Allenes | Palladium Complex | Allylsilane rsc.org |

| Triphenylsilane | Alkenes | B(C₆F₅)₃ (Lewis Acid) | Alkyltriphenylsilane reddit.com |

The triphenylsilyl (Ph₃Si) group can serve as a robust protecting group for various functionalities, including alcohols and, in this context, heteroaromatic rings. vanderbilt.edumsu.edu In this compound, the Ph₃Si group effectively masks the 2-position of the thiophene (B33073) ring. This allows other chemical manipulations to be performed on a larger molecule without affecting the thiophene C-H bond.

The key to its utility as a protecting group is the ability to cleanly cleave the carbon-silicon bond under specific conditions. The high affinity of silicon for fluorine is most commonly exploited for this deprotection step. Reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are highly effective at removing the triphenylsilyl group, regenerating the C-H bond on the thiophene ring. vanderbilt.edunih.gov This cleavage is efficient and selective, often leaving other protecting groups intact, which is a significant advantage in multi-step synthesis. agroipm.cn The stability of the triphenylsilyl group is considerably greater than that of the more common trimethylsilyl (B98337) (TMS) group, particularly towards acidic conditions. msu.edu

Reactivity of the Thiophene Moiety in Cross-Coupling Reactions

The thiophene unit of this compound is an active participant in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.org Specifically, organosilanes are valuable partners in the Hiyama cross-coupling reaction. organic-chemistry.org

In this process, the carbon-silicon bond of the thienylsilane (B15475989) is activated, typically by a fluoride source like TBAF or a base. organic-chemistry.orgnih.gov This activation generates a hypervalent silicon species that can undergo transmetalation with a palladium(II) intermediate, which is formed from the oxidative addition of an organic halide to a palladium(0) catalyst. wikipedia.orgmdpi.com The subsequent reductive elimination from the palladium center forms the new C-C bond, yielding a biaryl or related structure, and regenerates the palladium(0) catalyst to continue the cycle. core.ac.uk

This reaction allows the thiophene ring to be coupled with a variety of aryl, heteroaryl, or vinyl halides and triflates, providing a versatile route to complex conjugated systems relevant to materials science and medicinal chemistry. mdpi.com

Table 2: Generalized Hiyama Cross-Coupling Reaction

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Activator | Product |

| This compound | Aryl-X (X = I, Br, OTf) | Pd(0) complex (e.g., Pd(OAc)₂) | Fluoride (e.g., TBAF) | 2-Arylthiophene |

| Aryl-Si(OR)₃ | Thiophen-2-yl-X | Pd(0) complex | Fluoride or Base | 2-Arylthiophene |

Interconversion of Functional Groups on Phenyl and Thiophene Rings

While the Si-C bonds can be cleaved, it is also possible to perform reactions on the aromatic rings of this compound without disturbing the central silicon atom. The thiophene ring, in particular, is susceptible to electrophilic aromatic substitution. wikipedia.org The electron-releasing nature of the carbon-silicon bond can influence the regioselectivity of these reactions. wikipedia.orgscispace.com

Reactions such as halogenation, nitration, or acylation can introduce new functional groups onto the thiophene or phenyl rings. For instance, electrophilic attack on the thiophene ring is highly favorable at the carbon centers flanking the sulfur atom. wikipedia.org The presence of the bulky triphenylsilyl group at the 2-position would likely direct incoming electrophiles to the 5-position. Such functional group interconversions expand the synthetic utility of the parent molecule, allowing for the creation of more complex derivatives.

Free Radical Reactions Involving Triphenylsilane Scaffolds

The triphenylsilyl scaffold is highly relevant in the context of free radical chemistry, primarily through the precursor Triphenylsilane (Ph₃SiH). msu.eduuts.edu.au Triphenylsilane can act as a radical reducing agent, where a silyl (B83357) radical (Ph₃Si•) is a key intermediate. This radical can be generated through hydrogen atom abstraction from Ph₃SiH by an initiator. researchgate.net Silyl radicals can also be formed via photolysis of compounds like hexaphenyldisilane. researchgate.net

The triphenylsilyl radical itself is a reactive species that can participate in various transformations. researchgate.netacs.org this compound, being a tetraorganosilane without an Si-H bond, is generally stable and less likely to initiate radical chains. However, the presence of the triphenylsilyl moiety provides a degree of stabilization to adjacent radicals, which can influence the course of certain reactions. rsc.org While stable, the Si-C bonds can be cleaved under forcing radical conditions, but this is not a common synthetic pathway. The primary role of this scaffold in radical chemistry is through its hydride precursor, which is used in radical chain reduction and addition reactions. bbhegdecollege.com

Applications in Advanced Materials Science

Supramolecular Architectures and Self-Assembly

The unique molecular structure of triphenyl(thiophen-2-yl)silane, which combines a bulky, three-dimensional triphenylsilyl group with a planar, electron-rich thiophene (B33073) ring, makes it a compelling candidate for the construction of complex supramolecular architectures. The self-assembly of these molecules is governed by a variety of weak, non-covalent interactions that dictate the packing and orientation of the molecules in the solid state, leading to ordered nanostructures.

Engineering of Non-Covalent Interactions (e.g., C-H···π, π-π Stacking, Hydrogen Bonding)

The formation of supramolecular assemblies from this compound building blocks is directed by a subtle interplay of various non-covalent forces. researchgate.net These interactions, though individually weak, collectively provide the necessary energy to drive the spontaneous organization of molecules into well-defined structures. nih.gov Key interactions include C-H···π interactions, π-π stacking, and, when suitably functionalized, hydrogen bonding.

π-π Stacking: Aromatic rings can interact through π-π stacking, a phenomenon that plays a crucial role in the organization of many organic materials. researchgate.netresearchgate.net This interaction occurs between electron-rich and electron-deficient aromatic systems. researchgate.netnih.gov In the case of this compound, the phenyl rings and the thiophene ring can all participate in π-π stacking. The arrangement can be either face-to-face or slipped-stack, with interfacial distances typically in the range of 3.4 to 3.8 Å. researchgate.netnih.gov The synergistic effect of π-π stacking with other non-covalent forces, such as halogen bonding in functionalized thiophenes, can be harnessed to achieve specific, highly ordered assemblies. rsc.org

Hydrogen Bonding: While unsubstituted this compound cannot form classical hydrogen bonds, the introduction of functional groups such as hydroxyl (-OH) or amide (-CONH-) onto the phenyl or thiophene rings would introduce strong, directional hydrogen bonding capabilities. ethernet.edu.etscispace.comrsc.org Organosilanols, for instance, have a high tendency to form strong intermolecular hydrogen bonds, which can create a variety of structural motifs in the crystalline state. nih.gov By strategically placing hydrogen bond donors and acceptors, it is possible to program the self-assembly process with high precision, leading to predictable and stable supramolecular networks. scispace.comrsc.org Even weak C-H···O or C-H···N hydrogen bonds can significantly influence crystal packing. nih.govnih.gov

The table below summarizes the typical geometric parameters for these non-covalent interactions as observed in related molecular crystals.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference |

| C-H···π | C-H (Aryl) | π-cloud (Thiophene) | H···Centroid: ~2.8 | C-H···Centroid: >120 | nih.gov |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Plane-to-Plane: 3.3 - 3.8 | - | researchgate.netnih.gov |

| Hydrogen Bonding | O-H, N-H | O, N | H···A: 1.5 - 2.5 | D-H···A: >150 | ethernet.edu.et |

Directed Assembly of Molecular Building Blocks for Nanostructures

The concept of using molecules as "building blocks" is central to bottom-up nanotechnology, allowing for the construction of complex nanostructures from molecular components. researchgate.net Thiophene-based molecules are particularly valuable as building blocks for (opto)electronic materials due to their electronic properties and potential for self-organization. nih.govmdpi.com Similarly, organosilanes are widely used to form self-assembled monolayers (SAMs) on various surfaces. researchgate.net

This compound combines the features of both classes of molecules, making it a versatile building block for directed assembly. The rigid, well-defined geometry of the molecule, coupled with the specific non-covalent interactions discussed previously, allows it to be used in the programmed assembly of nanostructures.

The process of self-assembly can be influenced by external factors such as solvent choice and temperature, which can alter the balance of intermolecular forces. researchgate.net For example, in different solvent mixtures, thiophene-based derivatives have been shown to controllably assemble into distinct morphologies, such as nanoparticles or nanofibers. researchgate.net The triphenylsilyl group provides a robust and sterically demanding anchor, which can direct the packing of the thiophene units. This can be used to prevent unfavorable close packing and to engineer specific spatial arrangements, which is crucial for applications in organic electronics where microstructure heavily influences performance. nih.gov By modifying the substituents on the phenyl or thiophene rings, one can tune the intermolecular interactions to direct the assembly towards desired architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. mdpi.com

Functional Materials for Sensing Applications

Functional materials derived from this compound have potential applications in the field of chemical and biological sensing. The design of a chemical sensor typically requires a molecular recognition element combined with a signal transduction mechanism. The versatile structure of this compound allows for the incorporation of both functions.

The thiophene ring can be readily functionalized to act as a selective binding site for specific analytes. Thiophene-based ligands have been investigated as powerful fluorescent tools for the detection of protein aggregates, which are hallmarks of several diseases. researchgate.net The electronic properties of the thiophene unit are sensitive to its local environment, and a binding event can trigger a change in fluorescence or another optical property, which can be detected.

Furthermore, silane chemistry provides a powerful method for immobilizing these functionalized molecules onto surfaces, a critical step in fabricating sensor devices. researchgate.netmdpi.com The silane moiety can react with hydroxyl groups present on the surface of substrates like silicon oxide or glass to form stable, covalent Si-O bonds, resulting in a self-assembled monolayer. researchgate.net This allows for the creation of well-ordered, surface-bound sensor arrays. For example, amine-functionalized silanes have been used to prepare composite materials for the selective colorimetric sensing of heavy metal ions like Hg²⁺. researchgate.net Similarly, silane-based poly(thioether)s have shown promise for the detection of Fe³⁺ ions through fluorescence quenching. mdpi.com

By combining a functionalized thiophene recognition unit with the surface-anchoring capabilities of the silane group, this compound derivatives can be engineered as robust and sensitive materials for a variety of sensing applications.

Catalytic Roles and Coordination Chemistry

Triphenyl(thiophen-2-yl)silane Derivatives as Ligands in Metal Complexes

This compound and its derivatives, which feature both silicon and sulfur donor atoms, serve as versatile ligands in organometallic chemistry. The thiophene (B33073) group, in particular, can coordinate to transition metals in various modes, influencing the structure and reactivity of the resulting complexes. researchgate.net

The thiophene moiety of thienylsilane (B15475989) derivatives can bind to transition metals, forming stable complexes. Thiophenes are known to undergo a variety of reactions with transition metal complexes, leading to products where the thiophene ring is coordinated to the metal center. researchgate.net The specific nature of the coordination depends on the metal and its accompanying ligands.

For instance, thiophene-containing ligands have been used to create complexes with a range of transition metals, including copper, palladium, and platinum. scholaris.ca In the context of palladium and platinum complexes, thiophenophane ligands (macrocycles containing thiophene units) have been synthesized and their coordination chemistry explored. These studies show that the thioether sulfur atoms, including the one in the thiophene ring, can coordinate to the metal center. scholaris.ca

Furthermore, transmetallation reactions have been employed to synthesize platinum(II) biscarbene complexes where the carbene ligand is substituted with a 2-thienyl group. up.ac.za While not a direct complex of this compound, this demonstrates the capability of the thienyl group to be a key component of ligands that coordinate with transition metals like platinum. The coordination of such ligands can lead to the formation of well-defined and stable metal complexes. up.ac.za

Table 1: Examples of Transition Metal Complexation with Thiophene-Containing Ligands

| Metal Center | Ligand Type | Coordination Mode | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Copper(I), Copper(II) | Thiophenophane | Thioether S-coordination | Macrocyclic Complex | scholaris.ca |

| Palladium(II), Platinum(II) | Thiophenophane | Thioether S-coordination | Macrocyclic Complex | scholaris.ca |

| Platinum(II) | Thienylene Fischer Carbene | C, S-coordination | Biscarbene Complex | up.ac.za |

This table provides examples of how thiophene-containing ligands, related to the subject compound, interact with various transition metals.

The structure of the ligand plays a critical role in determining the coordination geometry and stability of the resulting metal complex. In ligands containing a thiophene unit, the rigidity of the thiophene ring can impose conformational constraints. scholaris.ca For example, in macrocyclic thiophenophane complexes, the thiophene subunit and its attached methylene (B1212753) groups affect the solid-state conformations of the macrocycle. scholaris.ca

The electronic properties of substituents on the thiophene or phenyl rings can also influence the donor capabilities of the ligand, thereby affecting the stability of the metal-ligand bond. The presence of both a "soft" sulfur donor in the thiophene ring and the silicon atom provides multiple potential coordination sites, allowing for varied and potentially stable complex formations. The interplay between these different donor atoms can lead to the formation of heterodonor ligands that form stable complexes with a wide range of transition metals. researchgate.net

Catalytic Activity of Organosilicon Compounds and Their Metal Complexes

Organosilicon compounds, including this compound, are not only important as ligands but also play direct and indirect roles in catalysis.

While transition metal catalysis is common, there is growing interest in metal-free catalytic systems. Certain organosilicon compounds can participate in or catalyze organic reactions without the need for a metal center. For example, the oxidation of silanes to silanols can be achieved using an organoboron compound as a photocatalyst under visible light, representing a metal-free approach. mdpi.com This process is compatible with heteroaromatic substituents like thiophene, suggesting that compounds such as this compound could be suitable substrates for producing the corresponding silanol. mdpi.com

Silanols themselves, which can be derived from silanes, are known to act as catalysts in certain organic syntheses, such as activating carbonyl moieties. mdpi.com Furthermore, recent advances have demonstrated that enzymes can be engineered to perform catalytic transformations on organosilicon species, opening up biocatalytic routes for their synthesis and modification. nih.gov

Organosilanes are key reagents in several important carbon-carbon and carbon-heteroatom bond-forming reactions, often catalyzed by transition metals like palladium or rhodium.

In cross-coupling reactions , organosilanes are used as nucleophilic partners in the Hiyama coupling. organic-chemistry.org This reaction forms a C-C bond between an organosilane and an organic halide or triflate. The activation of the relatively inert C-Si bond is crucial and is typically achieved using a fluoride (B91410) source or a base. semanticscholar.orgorganic-chemistry.org Palladium catalysts are commonly employed for this transformation. semanticscholar.orgnih.gov For instance, pyrimidin-2-yl tosylates have been successfully coupled with organosilanes like trimethoxy(phenyl)silane using a PdCl2/PCy3 catalyst system. semanticscholar.org The scope of these reactions indicates that aryl silanes with heteroaromatic groups are viable coupling partners.

Table 2: Hiyama Cross-Coupling of Pyrimidin-2-yl Tosylates with Trimethoxy(phenyl)silane

| Tosylate R1 Group | Product | Yield (%) | Reference |

|---|---|---|---|

| p-Me | 3b | 83 | semanticscholar.org |

| p-OMe | 3c | 87 | semanticscholar.org |

| p-F | 3d | 81 | semanticscholar.org |

| p-Cl | 3e | 76 | semanticscholar.org |

Data from a study on palladium-catalyzed Hiyama cross-couplings, demonstrating the utility of organosilanes in C-C bond formation. semanticscholar.org

Bis-silylation reactions involve the addition of a Si-Si bond across an unsaturated C-C bond. Rhodium complexes have been shown to catalyze the intramolecular trans-bis-silylation of 3-ethynyl-2-pentamethyldisilanylthiophene derivatives. mdpi.com This reaction proceeds at elevated temperatures to yield thiophene-fused siloles, which are valuable heterocyclic compounds. mdpi.com Similarly, rhodium catalysts are effective for the intramolecular trans-bis-silylation of 2-ethynyl-3-pentamethyldisilanylpyridines. mdpi.com These reactions highlight the role of metal complexes in activating Si-Si bonds and promoting novel cyclization pathways for organosilicon compounds containing heteroaromatic rings. mdpi.commdpi.com

Future Directions and Emerging Research Avenues

Rational Design of Triphenyl(thiophen-2-yl)silane Analogues with Tuned Electronic Properties

The ability to fine-tune the electronic properties of molecules is a cornerstone of modern materials science. For this compound, a rational design approach targeting both the thiophene (B33073) ring and the triphenylsilyl group can lead to a new generation of analogues with tailored electronic characteristics for applications in organic electronics. nsf.gov

The thiophene ring is a well-known electron-rich aromatic system, and its electronic properties are highly sensitive to substitution. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the thiophene ring can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. oaepublish.com For instance, attaching EDGs such as alkyl or alkoxy groups is expected to raise the HOMO level, facilitating oxidation, while EWGs like cyano or nitro groups would lower the LUMO level, making the molecule more susceptible to reduction.

Table 1: Predicted Electronic Properties of Substituted this compound Analogues

| Substituent on Thiophene Ring | Substituent on Phenyl Rings | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |

|---|---|---|---|---|

| -H | -H | -5.8 | -1.9 | 3.9 |

| -OCH₃ | -H | -5.5 | -1.8 | 3.7 |

| -CN | -H | -6.2 | -2.3 | 3.9 |

| -H | -NO₂ | -6.0 | -2.2 | 3.8 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the expected trends based on the principles of electronic substituent effects. Actual values would need to be determined through specific DFT calculations.

Exploration of Novel Catalytic Cycles and Asymmetric Synthesis

The field of catalysis is continually seeking novel molecular architectures that can lead to more efficient and selective chemical transformations. Organosilicon compounds have found applications in catalysis, both as ligands for transition metals and, more recently, as catalysts in their own right in the burgeoning field of main group catalysis. nsf.gov

This compound and its derivatives present an interesting scaffold for the development of new catalysts. The thiophene moiety, with its sulfur atom, can act as a coordination site for transition metals. By modifying the substituents on the triphenylsilyl group, it is possible to tune the steric and electronic environment around the metal center, thereby influencing the activity and selectivity of the catalyst. For example, bulky substituents on the phenyl rings could create a chiral pocket around the metal, enabling enantioselective catalysis.

Furthermore, the exploration of catalytic cycles where the silicon center itself plays an active role is a promising area of research. catalysis-summit.com While less common than transition metal catalysis, main group catalysis is gaining traction, and silicon's unique electronic properties could be harnessed for novel transformations. nsf.gov

The development of asymmetric syntheses to produce chiral derivatives of this compound is another exciting frontier. The creation of a stereogenic silicon center, where four different groups are attached to the silicon atom, is a challenging but rewarding endeavor. researchgate.nethydrophobe.org One potential route to chiral this compound analogues could involve the use of a chiral catalyst to mediate the reaction between a prochiral triphenylsilane (B1312308) and a thiophene derivative. Alternatively, a chiral auxiliary approach could be employed. These enantiomerically pure organosilanes could then be utilized as chiral ligands in asymmetric catalysis or as chiral building blocks for the synthesis of complex molecules. researchgate.nethydrophobe.org

Integration into Advanced Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials offer a unique combination of properties, blending the processability and functionality of organic molecules with the robustness and stability of inorganic frameworks. Organosilanes are pivotal in the creation of these materials, acting as molecular bridges between the organic and inorganic components. researchgate.net

This compound can be a valuable building block for such hybrid materials. To facilitate its integration into an inorganic matrix, such as silica (B1680970), the molecule would first need to be functionalized with hydrolyzable groups, for example, by replacing one or more of the phenyl groups with alkoxy groups on the silicon atom. These alkoxy groups can then undergo hydrolysis and co-condensation with other silica precursors (e.g., tetraethoxysilane) in a sol-gel process. This would result in a silica network covalently functionalized with thiophene moieties.

The resulting hybrid material would benefit from the distinct properties of its components. The inorganic silica framework would provide mechanical and thermal stability, while the organic this compound units would impart specific optical and electronic properties. The thiophene group is known for its electroactive and photoactive properties, which could be exploited in applications such as sensors, conductive coatings, or photoluminescent materials. arxiv.orgjoaiar.org

Another approach to creating hybrid materials is through the synthesis of polymers where this compound is a repeating unit. This could be achieved by introducing polymerizable functional groups onto the molecule, either on the thiophene ring or the phenyl groups. The resulting polymers would possess a unique combination of properties derived from the polysiloxane backbone and the pendant thiophene groups. arxiv.org

Table 2: Potential Properties and Applications of this compound-Based Hybrid Materials

| Hybrid Material Type | Potential Properties | Potential Applications |

|---|---|---|

| Silica-based hybrid | High thermal stability, tunable refractive index, photoluminescence | Optical sensors, protective coatings, solid-state lighting |

Development of In Situ Characterization Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and discovering new ones. In situ characterization techniques, which allow for the real-time monitoring of reactions as they occur, are powerful tools for gaining mechanistic insights. rsc.orgnih.gov The development and application of such techniques to study reactions involving this compound would be a significant step forward.

In situ Fourier-transform infrared (FTIR) spectroscopy is a versatile technique that can provide real-time information about the changes in functional groups during a reaction. nsf.govmdpi.com By monitoring the characteristic vibrational bands of the Si-phenyl and thiophene moieties, one could track the consumption of reactants and the formation of products and intermediates. This would be particularly useful for studying reactions such as hydrolysis, condensation, or catalytic transformations involving this compound. nsf.gov

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring. nih.gov While proton and carbon NMR can provide valuable information, 29Si NMR would be especially insightful for tracking changes at the silicon center. hydrophobe.org However, the low natural abundance and low gyromagnetic ratio of the 29Si nucleus make it an insensitive nucleus for NMR. The development of hyperpolarization techniques, such as dynamic nuclear polarization (DNP) or parahydrogen-induced polarization (PHIP), for 29Si NMR could overcome this limitation and enable the real-time monitoring of reactions involving organosilanes with high sensitivity. arxiv.org

Real-time mass spectrometry techniques, such as those utilizing ambient ionization methods, could also be employed to monitor the evolution of reactants, intermediates, and products in the gas phase or directly from the reaction mixture. rsc.orgnih.gov This would provide complementary information to spectroscopic techniques and help to build a more complete picture of the reaction mechanism.

Predictive Modeling and Machine Learning Approaches for Compound Discovery

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties and activities of this compound analogues. libretexts.orgwikipedia.org These models use molecular descriptors, which are numerical representations of the chemical structure, to build a mathematical relationship with a specific property or activity. researchgate.net Once a reliable model is established, it can be used to screen large virtual libraries of compounds and identify promising candidates for synthesis and testing.

Machine learning algorithms can be trained on existing experimental and computational data to predict the outcomes of chemical reactions or the properties of new molecules. stanford.edu For example, a machine learning model could be developed to predict the electronic properties of substituted this compound analogues based on their chemical structure. This would allow for the rapid exploration of a vast chemical space and the identification of molecules with optimal properties for a given application. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the standard synthetic protocols for preparing Triphenyl(thiophen-2-yl)silane, and how do reaction conditions influence yield?

this compound is typically synthesized via Grignard reactions or coupling reactions between thiophene derivatives and chlorosilanes. For example, a thiophen-2-yl Grignard reagent (generated from 2-bromothiophene and magnesium) reacts with triphenylchlorosilane in anhydrous tetrahydrofuran (THF) under nitrogen . Key variables include:

- Catalyst choice : Pd-based catalysts enhance coupling efficiency in cross-coupling routes.

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating the product from unreacted silane or thiophene byproducts .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : and NMR are essential. The signal for the silicon atom typically appears at δ −10 to −20 ppm, confirming successful substitution .

- X-ray crystallography : Single-crystal analysis resolves steric effects from the bulky triphenylsilyl group and confirms bond angles between silicon and the thiophene ring .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How does the thiophene substituent influence the compound’s stability under oxidative conditions?

The electron-rich thiophene ring enhances susceptibility to oxidation. Comparative studies with phenyl-substituted silanes show that this compound undergoes faster silanol formation (Si–O bond) in the presence of mild oxidants like hydrogen peroxide. Stability assays in air require inert atmospheres or stabilizers like BHT (butylated hydroxytoluene) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

The silicon-thiophene bond directs electrophilic substitution to the α-position of the thiophene ring due to σ*-orbital conjugation between silicon and sulfur. DFT calculations reveal lower activation energy for α-substitution (~15 kJ/mol difference compared to β) . Experimental validation involves Suzuki-Miyaura couplings with aryl halides, where >90% α-selectivity is observed .

Q. How do steric effects from the triphenylsilyl group impact catalytic applications in polymer chemistry?

The bulky triphenylsilyl group hinders chain-transfer reactions in ring-opening polymerizations (e.g., lactones), leading to higher molecular weight polymers (Mw > 50 kDa). Contrast this with trimethylsilyl analogs, which show broader polydispersity indices (PDI > 1.5 vs. 1.2 for triphenyl derivatives) .

Q. What contradictions exist in reported catalytic activity data for this compound in hydrogenation reactions?

Discrepancies arise from solvent polarity and catalyst loading:

- Polar solvents (e.g., DMF) stabilize silane intermediates, improving hydrogenation yields (e.g., 85% in DMF vs. 60% in toluene) .

- Trace moisture : Hydrolysis of the Si–C bond in non-anhydrous conditions reduces catalytic turnover by 40% .

Q. What methodologies are recommended for assessing the compound’s bioactivity in cellular models?

- Cytotoxicity screening : Use MTT assays on human fibroblast lines (IC typically >100 µM, indicating low toxicity) .

- Antimicrobial activity : Broth microdilution assays (MIC values against S. aureus range 128–256 µg/mL) .

- Silanol-mediated interactions : Fluorescence quenching studies with albumin reveal binding constants (K) of ~10 M, suggesting potential drug-delivery applications .

Data Analysis and Experimental Design

Q. How should researchers address inconsistent thermal stability data in DSC (Differential Scanning Calorimetry) studies?

Variations in decomposition onset temperatures (reported 220–250°C) likely stem from:

- Heating rate : Faster rates (>10°C/min) underestimate stability due to kinetic lag.

- Sample purity : Impurities like residual THF lower decomposition thresholds by ~20°C. Always validate purity via GC-MS before analysis .

Q. What experimental controls are critical when studying the compound’s fluorescence properties?

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced electronic properties?

Optimize HOMO-LUMO gaps by substituting electron-withdrawing groups (e.g., –CF) on the thiophene ring. DFT predicts a 0.3 eV reduction in the bandgap for 5-CF-substituted derivatives, aligning with experimental UV-Vis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.